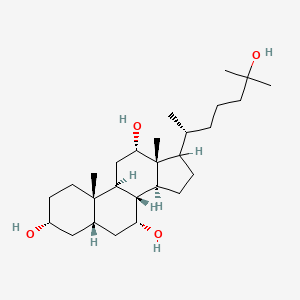

5b-Cholestane-3a,7a,12a,25-tetrol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H48O4 |

|---|---|

Molecular Weight |

436.7 g/mol |

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3/t16-,17+,18-,19?,20+,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

NTIXPPFPXLYJCT-RUYUEJGQSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

5 beta cholestane-3 alpha,7 alpha,12 alpha,25-tetrol 5 beta-cholestane-3 beta,7 alpha,12 alpha,25-tetrol cholestane-3,7,12,25-tetrol |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 5b Cholestane 3a,7a,12a,25 Tetrol

Origin of Cholestane (B1235564) Skeleton Precursors for 5β-Cholestane-3α,7α,12α,25-tetrol Synthesis.nih.gov,nih.gov,nih.gov

The foundational structure for the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol is the cholestane skeleton, which is derived from cholesterol. wikipedia.org Cholesterol, a 27-carbon steroid, is primarily synthesized in the liver from acetyl-CoA through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway. nih.gov This newly synthesized cholesterol is the preferred substrate for the biosynthesis of bile acids. nih.gov The cholestane molecule itself is a saturated tetracyclic steroid that is a diagenetic product of cholesterol. wikipedia.org

The synthesis of bile acids, including the pathway leading to 5β-cholestane-3α,7α,12α,25-tetrol, represents a major route for cholesterol catabolism and elimination from the body. nih.govelsevier.es The process begins with modifications to the cholesterol ring structure, followed by cleavage of the side chain. nih.gov The C27 cholestane skeleton is common in early evolving vertebrates, and its structure can have either an A/B cis or A/B trans configuration. nih.gov

Enzymatic Hydroxylation Steps Leading to 5β-Cholestane-3α,7α,12α,25-tetrol Formation.nih.gov,nih.gov,nih.gov,nih.gov,nih.gov,nih.gov

The formation of 5β-cholestane-3α,7α,12α,25-tetrol from its cholestane precursor involves a series of hydroxylation reactions catalyzed by specific enzymes. These reactions introduce hydroxyl groups at specific positions on the steroid nucleus and its side chain.

The classic pathway of bile acid synthesis, which leads to the formation of cholic acid, involves initial modifications to the cholesterol rings that result in the intermediate 5β-cholestane-3α,7α,12α-triol. nih.govhmdb.ca Subsequent reactions on the side chain of this triol can proceed through different hydroxylation pathways. nih.gov One of these is the microsomal 25-hydroxylation pathway, which is a key route for the formation of 5β-cholestane-3α,7α,12α,25-tetrol. nih.govresearchgate.net

Specific Cytochrome P450 Enzymes Involved in 5β-Cholestane-3α,7α,12α,25-tetrol Synthesis (e.g., CH25H, CYP27A1).nih.gov,nih.gov,nih.gov

Several cytochrome P450 (CYP) enzymes play crucial roles in the hydroxylation steps of bile acid synthesis.

Cholesterol 25-hydroxylase (CH25H): This enzyme is responsible for converting cholesterol into 25-hydroxycholesterol (B127956) (25-HC). nih.gov While not directly producing 5β-cholestane-3α,7α,12α,25-tetrol, the 25-hydroxylation it initiates is a critical step in an alternative pathway of bile acid synthesis. nih.gov In some cases, the side chain hydroxylation necessary for cleavage can be carried out by CH25H. nih.gov

Sterol 27-hydroxylase (CYP27A1): This mitochondrial enzyme is a key player in the alternative "acidic" pathway of bile acid synthesis, initiating hydroxylation at the 27th carbon of cholesterol. nih.govthemedicalbiochemistrypage.org In individuals with a deficiency in CYP27A1, there is an increased production of 5β-cholestane-3α,7α,12α,25-tetrol, suggesting its formation through an alternative route when the main pathway is blocked. hmdb.ca

CYP3A: Studies have shown that microsomal 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol is primarily catalyzed by CYP3A enzymes in both mice and humans. researchgate.net

The table below summarizes the key cytochrome P450 enzymes and their roles in pathways related to the synthesis of 5β-cholestane-3α,7α,12α,25-tetrol.

| Enzyme | Location | Function in Bile Acid Synthesis |

| Cholesterol 25-hydroxylase (CH25H) | Microsomal | Catalyzes the conversion of cholesterol to 25-hydroxycholesterol. nih.govnih.gov |

| Sterol 27-hydroxylase (CYP27A1) | Mitochondrial | Initiates the alternative "acidic" pathway of bile acid synthesis by hydroxylating cholesterol at C27. nih.govthemedicalbiochemistrypage.org |

| CYP3A | Microsomal | Catalyzes the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol. researchgate.net |

Other Hydroxylases and Oxidoreductases in the Biosynthetic Route of 5β-Cholestane-3α,7α,12α,25-tetrol.nih.gov,nih.gov

Beyond the initial cytochrome P450-mediated hydroxylations, other enzymes are involved in the formation of 5β-cholestane-3α,7α,12α,25-tetrol. Following the 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol, further hydroxylations can occur. nih.gov For instance, the formation of 5β-cholestane-3α,7α,12α,24ξ,25-pentol from the tetrol intermediate indicates the action of additional hydroxylases. nih.govresearchgate.net The microsomal pathway involves a 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol, which can be followed by a 24-hydroxylation to yield a pentol. researchgate.net

Regulation of 5β-Cholestane-3α,7α,12α,25-tetrol Biosynthesis.nih.gov,nih.gov,wikipedia.org

The biosynthesis of bile acids, including 5β-cholestane-3α,7α,12α,25-tetrol, is a tightly regulated process to maintain cholesterol homeostasis and prevent the accumulation of potentially toxic intermediates.

Transcriptional and Post-Translational Control Mechanisms.nih.gov,nih.gov

The expression of genes encoding the enzymes involved in bile acid synthesis is subject to complex transcriptional control. nih.govnih.gov Transcriptional cofactors play a role in sensing metabolic changes and modulating gene transcription through epigenetic modifications of histones and chromatin remodeling. nih.govnih.gov For example, the expression of CYP7A1, the rate-limiting enzyme in the classic pathway, is regulated by bile acids through a negative feedback mechanism. nih.gov

Post-translational modifications of the enzymes themselves can also influence their activity and, consequently, the rate of bile acid synthesis. nih.gov

Feedback Inhibition and Substrate Availability in 5β-Cholestane-3α,7α,12α,25-tetrol Production.nih.gov,wikipedia.org

The availability of the primary substrate, cholesterol, also plays a crucial role in regulating the rate of bile acid synthesis. nih.gov Specifically, the activity of CYP7A1 is dependent on the availability of newly synthesized cholesterol in the endoplasmic reticulum. nih.gov

Metabolic Transformations and Catabolism of 5b Cholestane 3a,7a,12a,25 Tetrol

Further Enzymatic Derivatization of 5b-Cholestane-3a,7a,12a,25-tetrol

Following its formation, 5β-cholestane-3α,7α,12α,25-tetrol undergoes further enzymatic modifications, primarily through conjugation and oxidation, which are critical for its subsequent metabolic fate.

Conjugation Pathways of this compound (e.g., glucuronidation)

A primary conjugation pathway for 5β-cholestane-3α,7α,12α,25-tetrol is glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the bile alcohol, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org This enzymatic action significantly increases the water solubility of the compound, which is a critical step for its biliary and urinary excretion. hmdb.ca Specifically, a regioselective O-glucuronidation occurs to form 5-beta-cholestane-3 alpha,7 alpha,12 alpha,25-tetrol-3-O-beta-D-glucuronide. nih.gov This conjugated form is found in both bile and urine, particularly in patients with certain metabolic disorders like cerebrotendinous xanthomatosis (CTX). mdpi.com

Oxidative and Reductive Modifications of this compound (e.g., to pentols)

5β-cholestane-3α,7α,12α,25-tetrol can undergo further oxidative modifications, primarily through hydroxylation, leading to the formation of cholestane-pentols. These reactions are catalyzed by microsomal enzymes. nih.gov For instance, 5β-cholestane-3α,7α,12α,25-tetrol is converted to 5β-cholestane-3α,7α,12α,24β,25-pentol by liver microsomes. nih.gov This 24β-hydroxylation is a key step in a postulated pathway for cholic acid biosynthesis in both humans and rats. nih.gov Additionally, hydroxylations at other positions on the side chain, such as C-23 and C-24α, have been observed. nih.gov In patients with CTX, where the primary bile acid synthesis pathway is impaired, there is an accumulation of various bile alcohols, including 5β-cholestane-3α,7α,12α,25-tetrol and 5β-cholestane-3α,7α,12α,24ξ,25-pentol, in bile and feces. mdpi.comresearchgate.net In the urine of these patients, 5β-cholestane-3α,7α,12α,23,25-pentols have also been identified, suggesting that 23-hydroxylation of the tetrol may occur in the kidneys. hmdb.ca The microsomal side chain hydroxylations of 5β-cholestane-3α,7α,12α,25-tetrol at positions 23R, 24R, 24S, and 27 are primarily catalyzed by the enzyme CYP3A4 in both mice and humans. researchgate.net

Role of this compound as an Intermediate in Primary Bile Acid Synthesis

5β-cholestane-3α,7α,12α,25-tetrol is recognized as an intermediate in the complex cascade of reactions that constitute primary bile acid synthesis.

Alternative Metabolic Fates of this compound

The metabolic fate of 5β-cholestane-3α,7α,12α,25-tetrol is significantly altered in the genetic disorder cerebrotendinous xanthomatosis (CTX). CTX is caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). mdpi.comnih.gov This enzyme is crucial for the primary bile acid synthesis pathway, which involves the 26-hydroxylation of bile acid precursors. cloudfront.net In the absence of functional CYP27A1, there is an accumulation of earlier intermediates, including 5β-cholestane-3α,7α,12α-triol. cloudfront.nethmdb.ca This accumulation leads to an increased flux through alternative microsomal pathways, such as the 25-hydroxylation pathway, resulting in elevated levels of 5β-cholestane-3α,7α,12α,25-tetrol and its further hydroxylated metabolite, 5β-cholestane-3α,7α,12α,24ξ,25-pentol. mdpi.comresearchgate.net These bile alcohols are then found in significant quantities in the bile, feces, and urine of CTX patients. mdpi.comresearchgate.net Therefore, in this pathological state, the 25-hydroxylation pathway becomes a more prominent, albeit inefficient, route for the metabolism of cholestane (B1235564) intermediates.

Elimination and Excretion Pathways for this compound and its Metabolites

The elimination of 5β-cholestane-3α,7α,12α,25-tetrol and its metabolites is facilitated by their increased water solubility following conjugation. The primary routes of excretion are through the bile and urine. In patients with CTX, 5β-cholestane-3α,7α,12α,25-tetrol is found in its non-conjugated form in the feces, while in the urine and bile, it is present as its glucuronide conjugate. mdpi.com An important aspect of the metabolism of this compound is that it does not appear to undergo significant enterohepatic circulation. wikipedia.orgyoutube.com This means that once secreted into the intestine, it is not substantially reabsorbed back into the portal circulation to return to the liver. This lack of reabsorption contributes to its fecal and urinary elimination.

Data Tables

Table 1: Key Enzymatic Transformations of 5β-Cholestane-3α,7α,12α,25-tetrol

| Transformation | Product(s) | Key Enzyme(s) | Cellular Location |

| Glucuronidation | 5β-Cholestane-3α,7α,12α,25-tetrol-3-O-β-D-glucuronide | UDP-glucuronosyltransferases (UGTs) | Liver (Microsomes) |

| Hydroxylation | 5β-Cholestane-3α,7α,12α,24β,25-pentol, 5β-Cholestane-3α,7α,12α,23,25-pentols, 5β-Cholestane-3α,7α,12α,24ξ,25-pentol | CYP3A4 | Liver (Microsomes), Kidneys |

Table 2: Metabolic Fate of 5β-Cholestane-3α,7α,12α,25-tetrol in Health and Disease

| Metabolic State | Primary Metabolic Pathway | Key Observations |

| Normal Physiology | Minor precursor for cholic acid synthesis | Inefficient conversion to cholic acid (approx. 14-16% in humans). The 26-hydroxylation pathway is the major route. |

| Cerebrotendinous Xanthomatosis (CTX) | Accumulation and further hydroxylation via alternative microsomal pathways | Deficiency of CYP27A1 leads to increased production of 5β-cholestane-3α,7α,12α,25-tetrol and its pentol derivatives. Excreted in bile, urine (as glucuronide), and feces. |

Biological Roles and Mechanistic Insights of 5b Cholestane 3a,7a,12a,25 Tetrol in Cellular Processes

5b-Cholestane-3a,7a,12a,25-tetrol as a Signaling Molecule or Precursor to Active Ligands

This compound is not merely a passive intermediate in a metabolic pathway; it actively participates in cellular signaling. hmdb.ca It serves as a precursor to other biologically active molecules and can directly engage with cellular receptors to modulate gene expression.

Interaction of this compound with Nuclear Receptors and Transcription Factors (e.g., FXR)

A critical aspect of the signaling function of this compound is its ability to act as a ligand for nuclear receptors, most notably the farnesoid X receptor (FXR). hmdb.ca FXR is a key regulator of bile acid, lipid, and glucose homeostasis. The activation of FXR by this compound is a crucial feedback mechanism in the control of bile acid synthesis. hmdb.ca

In addition to FXR, recent findings suggest that this compound can also activate G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. One study demonstrated that this bile acid alcohol can induce GPBAR1 activation in HEK293 cells that express the human receptor, with activity observed in a concentration range of 0.1 to 10 µM.

Modulation of Gene Expression by this compound

The interaction of this compound with nuclear receptors like FXR directly translates into the modulation of target gene expression. A primary example of this is the regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. In conditions such as cerebrotendinous xanthomatosis (CTX), where there is a deficiency in the enzyme sterol 27-hydroxylase (CYP27A1), the production of this compound is increased. hmdb.ca This elevated level of the tetrol, an FXR-activating ligand, is thought to contribute to the observed enhancement of CYP7A1 expression. hmdb.ca This suggests a complex interplay where an intermediate from an alternative pathway can influence the primary bile acid synthesis route.

Influence of this compound on Cellular Homeostasis

As an intermediate in bile acid synthesis and a signaling molecule, this compound plays a significant role in maintaining cellular homeostasis, particularly in cholesterol and lipid metabolism.

Role in Cholesterol Transport and Bile Acid Homeostasis Regulation

The primary role of this compound in cholesterol homeostasis is intrinsically linked to its position in the bile acid synthesis pathway. The conversion of cholesterol into bile acids is a major route for cholesterol elimination from the body. By being a key intermediate, this compound facilitates this catabolic process. Its accumulation in CTX underscores its importance; the disruption of its metabolism leads to a pathological buildup of cholesterol and cholestanol (B8816890) in various tissues. hmdb.ca The compound itself is secreted into the bile and urine after glucuronidation and does not undergo enterohepatic circulation. hmdb.ca

Effects of this compound on Lipid Metabolism

The influence of this compound on lipid metabolism extends from its function as a precursor to cholic acid. The synthesis of this primary bile acid is crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. Therefore, the efficient conversion of this compound down the biosynthetic pathway is essential for normal lipid processing.

Mechanistic Studies of this compound in In Vitro and In Vivo Models (excluding human clinical trials)

The biological activities of this compound have been investigated in various experimental models, providing insights into its metabolic fate and enzymatic regulation. The synthesis of this compound has been specifically undertaken to facilitate these in vivo and in vitro studies. nih.govresearchgate.net

In vitro studies using human and rat liver microsomes have been instrumental in elucidating the subsequent metabolic steps. These studies have shown that this compound is converted to 5b-cholestane-3a,7a,12a,24β,25-pentol. nih.gov Notably, a higher 24β-hydroxylation activity was observed in rat liver microsomes compared to human liver microsomes. nih.gov Further investigations have identified the specific cytochrome P450 enzyme responsible for this and other side-chain hydroxylations. Experiments with recombinant overexpressed human CYP3A4 confirmed that this enzyme catalyzes the microsomal 23R-, 24R-, 24S-, and 27-hydroxylations of 5β-cholestane-3α,7α,12α,25-tetrol. The activity of these hydroxylases was strongly correlated with testosterone (B1683101) 6β-hydroxylase activity, a marker for CYP3A4.

| In Vitro Model | Enzyme Investigated | Key Findings |

| Human and Rat Liver Microsomes | 24β-hydroxylase | Conversion of this compound to 5b-cholestane-3a,7a,12a,24β,25-pentol. Higher activity in rat microsomes. |

| Human Liver Microsomes | CYP3A4 | Catalyzes 23R-, 24R-, 24S-, and 27-hydroxylations of this compound. |

In an in vivo study, the metabolism of radiolabeled 5β-[G-³H]cholestane-3α,7α,24,25-tetrol was examined in a perfused rabbit liver. The study identified several metabolites secreted into the bile, including 5β-cholest-23-ene-3α,7α,25-triol, 5β-cholest-25-ene-3α,7α,12α,24ξ-tetrol, and 5β-cholestane-3α,7α,12α,24ξ,25-pentol. Cholic acid was the major end product, with smaller amounts of chenodeoxycholic acid also being formed. This demonstrates the liver's capacity to further process this tetrol into mature bile acids.

| In Vivo Model | Metabolites Identified in Bile | Major End Product |

| Perfused Rabbit Liver | 5β-cholest-23-ene-3α,7α,25-triol, 5β-cholest-25-ene-3α,7α,12α,24ξ-tetrol, 5β-cholestane-3α,7α,12α,24ξ,25-pentol | Cholic acid |

These mechanistic studies in preclinical models have been crucial in mapping the metabolic pathway of this compound and understanding its enzymatic regulation, providing a foundation for its role in cellular processes.

Cell Culture Models for Investigating this compound Functions

In vitro studies using specific cell lines have been instrumental in elucidating the cellular and molecular functions of 5b-cholestane-3α,7α,12α,25-tetrol, particularly its involvement in metabolic regulation and disease pathogenesis.

Human Liver Cancer (HepG2) and Chinese Hamster Ovary (CHO) Cells:

HepG2 and CHO cells are widely used in transfection studies to investigate the transcriptional regulation of genes involved in bile acid synthesis. For instance, these cell lines have been employed to study the effects of various bile acids on the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis. nih.gov Studies have shown that while bile acids like chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA) can activate FXR in transfected CHO cells, a broader range of bile acids can repress the promoter activity of the cholesterol 7α-hydroxylase gene (CYP7A1) in HepG2 cells. nih.gov This suggests that 5b-cholestane-3α,7α,12α,25-tetrol and its metabolites could indirectly influence CYP7A1 transcription through FXR-dependent and independent pathways in liver cells. nih.gov

Primary Fibroblasts from CTX Patients:

Primary fibroblasts derived from individuals with cerebrotendinous xanthomatosis (CTX) offer a direct way to study the cellular consequences of the accumulation of bile acid precursors, including 5b-cholestane-3α,7α,12α,25-tetrol. nih.gov Research using these cells has revealed impairments in cellular cholesterol metabolism. For example, a study demonstrated that the upregulation of the ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux, is compromised in fibroblasts from a CTX patient when challenged with cholesterol loading. nih.gov This finding points to a direct cellular consequence of the metabolic dysregulation present in CTX, where 5b-cholestane-3α,7α,12α,25-tetrol is an accumulating intermediate.

Induced Pluripotent Stem Cells (iPSCs):

A significant advancement in modeling CTX in vitro has been the generation of induced pluripotent stem cells (iPSCs) from the dermal fibroblasts of a patient with a homozygous mutation (R395S) in the CYP27A1 gene. nih.gov These iPSCs retain the disease-causing mutation and can be differentiated into various cell types, such as hepatocytes or neurons, which are affected in CTX. nih.gov This provides a powerful and renewable resource for studying the disease mechanisms in a patient-specific context and for testing potential therapeutic interventions aimed at correcting the metabolic defects associated with the accumulation of 5b-cholestane-3α,7α,12α,25-tetrol. nih.gov

Table 1: Cell Culture Models in this compound Research

| Cell Model | Cell Type | Key Application | Research Findings |

|---|---|---|---|

| HepG2 | Human Liver Cancer Cells | Transfection studies for gene regulation | Investigating the repression of CYP7A1 transcription by bile acid precursors. |

| CHO | Chinese Hamster Ovary Cells | Transfection studies for receptor activity | Assessing the activation of the farnesoid X receptor (FXR) by various bile acids. |

| Primary Fibroblasts | Human Dermal Fibroblasts (from CTX patients) | Disease modeling | Revealed impaired cholesterol efflux mechanisms, specifically the upregulation of ABCA1. nih.gov |

| iPSCs | Induced Pluripotent Stem Cells (from CTX patient fibroblasts) | Patient-specific disease modeling | Created a renewable source of cells with the CTX-causing mutation for studying disease pathogenesis. nih.gov |

Animal Models in this compound Research

Animal models, particularly genetically engineered mice, have been crucial for understanding the in vivo physiological and pathological roles of 5b-cholestane-3α,7α,12α,25-tetrol. These models allow for the study of systemic metabolic changes that cannot be fully recapitulated in cell culture.

Cyp27a1 Knockout Mice:

Mice with a targeted disruption of the Cyp27a1 gene, which encodes the enzyme sterol 27-hydroxylase, serve as the primary animal model for CTX. nih.govnih.govpnas.orgfrontiersin.org Deficiency of this enzyme leads to the accumulation of upstream intermediates, including 5b-cholestane-3α,7α,12α,25-tetrol, and a reduction in the synthesis of key bile acids like chenodeoxycholic acid. nih.govyoutube.comyoutube.com Studies in these mice have shown a significant alteration in the expression of genes regulated by the pregnane (B1235032) X receptor (PXR), suggesting that accumulating bile acid precursors, such as 5b-cholestane-3α,7α,12α,25-tetrol, may act as endogenous ligands for this xenobiotic receptor. pnas.org

Cyp7a1 and Cyp27a1 Double Knockout (DKO) Mice:

To further dissect the complexities of bile acid synthesis, researchers have created double knockout (DKO) mice lacking both Cyp7a1 (encoding cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway) and Cyp27a1. nih.govnih.gov These DKO mice exhibit a significant reduction in the total bile acid pool across various tissues, including the plasma, liver, gallbladder, and intestines. nih.govnih.gov Despite the drastic reduction, the composition of the remaining bile acid pool is similar to that of wild-type mice, making this model a valuable tool for studying the specific in vivo roles of individual bile acids by introducing them back into the system. nih.govnih.gov Furthermore, these mice show decreased function of the farnesoid X receptor (FXR), as evidenced by the reduced expression of its target genes, hepatic small heterodimer partner (Shp) and ileal fibroblast growth factor 15 (Fgf15). nih.govnih.gov

Cyp27a1/Apolipoprotein E Double Knockout (DKO) Mice:

To investigate the link between the metabolic abnormalities in CTX and the development of atherosclerosis, Cyp27a1 knockout mice have been crossed with apolipoprotein E (ApoE) knockout mice, a well-established model of atherosclerosis. frontiersin.org Interestingly, these DKO mice, when fed a Western diet, were found to be protected from atherosclerosis due to the upregulation of hepatic Cyp7a1 and Cyp3a11. frontiersin.org However, feeding these mice cholic acid, but not chenodeoxycholic acid, reversed this protection and led to a dramatic increase in atherosclerotic lesions. frontiersin.org This highlights the complex interplay between different bile acids and their precursors in cardiovascular health.

Table 2: Animal Models in this compound Research

| Animal Model | Genetic Background | Key Application | Research Findings |

|---|---|---|---|

| Cyp27a1 Knockout Mouse | C57BL/6 (typically) | Model for Cerebrotendinous Xanthomatosis (CTX) | Accumulation of bile acid precursors, alteration in PXR target gene expression. pnas.org |

| Cyp7a1/Cyp27a1 DKO Mouse | Mixed | Study of individual bile acid functions in vivo | Drastic reduction in total bile acid pool, decreased FXR activity. nih.govnih.gov |

| Cyp27a1/ApoE DKO Mouse | Mixed | Study of atherosclerosis in the context of CTX | Revealed complex effects of different bile acids on the development of atherosclerosis. frontiersin.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chenodeoxycholic acid (CDCA) |

| Deoxycholic acid (DCA) |

| Cholic acid (CA) |

| 5b-cholestane-3a,7a,12a,23,25-pentol |

| Cholesterol |

| Cholestanol |

| 27-hydroxycholesterol |

| 5b-cholestane-3a,7a,12a-triol |

| 5b-cyprinolsulfate |

| 3a,7a,12a,26-tetrahydroxy-5b-cholestane |

| 7a,12a-Dihydroxy-5b-cholestan-3-one |

| 27-Nor-5b-cholestane-3a,7a,12a,24,25-pentol |

| Obeticholic acid (OCA) |

| INT-767 |

| Lithocholic acid (LCA) |

| Norcholyl aldehyde |

| Ethyl bromoacetate |

Advanced Analytical Methodologies for the Study of 5b Cholestane 3a,7a,12a,25 Tetrol

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating 5β-cholestane-3α,7α,12α,25-tetrol from complex biological matrices.

While detailed HPLC applications specifically for 5β-cholestane-3α,7α,12α,25-tetrol are not extensively documented in the provided results, HPLC is a powerful tool for the separation of bile acids and their precursors. The technique separates compounds based on their polarity, and different column and solvent systems can be optimized for the specific characteristics of sterols like 5β-cholestane-3α,7α,12α,25-tetrol.

Gas-liquid chromatography (GLC) has been instrumental in the analysis of 5β-cholestane-3α,7α,12α,25-tetrol and related compounds. researchgate.netnih.gov For GC analysis, the hydroxyl groups of the tetrol are typically derivatized to form more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.netnist.gov This derivatization is essential for preventing compound degradation at the high temperatures required for GC.

The National Institute of Standards and Technology (NIST) provides GC data for the TMS derivative of 5β-cholestane-3α,7α,12α,25-tetrol, including its retention index on a non-polar column, which is a key parameter for its identification. nist.gov For instance, the trimethylsilyl derivative of 5β-cholestane-3α,7α,12α,25-tetrol has a reported normal alkane retention index of 3447 on a CP Sil 5 CB capillary column. nist.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and quantifying the amount of 5β-cholestane-3α,7α,12α,25-tetrol.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of 5β-cholestane-3α,7α,12α,25-tetrol. researchgate.netnih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern, or "fingerprint," that allows for its unambiguous identification. The Human Metabolome Database (HMDB) contains predicted GC-MS spectra for various derivatives of 5β-cholestane-3α,7α,12α,25-tetrol, including trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. hmdb.cahmdb.cahmdb.ca These predicted spectra serve as valuable guides for researchers in identifying the compound in biological samples. hmdb.cahmdb.cahmdb.ca

Isotope dilution MS is a highly accurate method for the quantification of metabolites, though specific applications to 5β-cholestane-3α,7α,12α,25-tetrol were not detailed in the search results. This technique involves adding a known amount of a stable isotope-labeled version of the analyte to a sample, which serves as an internal standard to correct for variations in sample preparation and analysis.

| Derivative | Database ID | Notes |

|---|---|---|

| TMS_1_4 | HMDB0000524 | Predicted spectrum, requires further confirmation. hmdb.ca |

| TBDMS_2_1 | HMDB0000524 | Predicted spectrum, requires further confirmation. hmdb.ca |

| TBDMS_2_3 | HMDB0000524 | Predicted spectrum, requires further confirmation. hmdb.ca |

| 3 TMS | HMDB0001968 | Predicted spectrum for a related tetrol, requires further confirmation. hmdb.ca |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The structural confirmation of synthetically prepared 5β-cholestane-3α,7α,12α,25-tetrol has been achieved using proton magnetic resonance spectroscopy, alongside other techniques. researchgate.netnih.gov This confirms the precise arrangement of atoms and the stereochemistry of the molecule.

Quantitative Analysis and Metabolomics Approaches involving 5β-Cholestane-3α,7α,12α,25-tetrol

Quantitative analysis of 5β-cholestane-3α,7α,12α,25-tetrol is crucial for understanding its role in both normal and pathological states. In the context of cerebrotendinous xanthomatosis (CTX), a genetic disorder affecting bile acid synthesis, this tetrol is a significant urinary bile alcohol. hmdb.ca Its presence and concentration can serve as a biomarker for the disease. hmdb.ca

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving the highest level of accuracy and precision in the quantification of chemical compounds, including the bile acid intermediate 5b-Cholestane-3a,7a,12a,25-tetrol. This methodology is often considered a reference or "gold standard" method because of its ability to minimize the effects of sample loss during preparation and analytical variability. nih.govmdpi.com

The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte to the sample at the earliest stage of analysis. For this compound, this would involve a stable isotope-labeled internal standard (SIL-IS), such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. This labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing the mass spectrometer to distinguish between the two.

Because the labeled internal standard is added at the beginning, it experiences the same physical and chemical handling as the native analyte throughout the entire analytical process, including extraction, derivatization, and injection. Any loss of sample during these steps will affect both the native and the labeled compound equally. Therefore, the ratio of the endogenous analyte to the known amount of the added labeled standard remains constant.

The analytical workflow typically involves:

Spiking: A precise amount of the isotopically labeled this compound is added to the biological sample (e.g., plasma, urine, or tissue homogenate).

Sample Preparation: The sample undergoes extraction and purification to isolate the bile alcohol fraction.

Chromatographic Separation: The extract is injected into a liquid chromatography (LC) or gas chromatography (GC) system. The chromatography step separates this compound from other structurally similar bile acids and matrix components, which is crucial for preventing interference. nih.gov

Mass Spectrometric Detection: The separated compounds enter a mass spectrometer. The instrument measures the signal intensity of the native analyte and the isotopically labeled internal standard.

Quantification: The concentration of the native this compound in the original sample is calculated based on the measured intensity ratio of the native-to-labeled ions and the known amount of the standard that was initially added. nist.gov

The use of IDMS provides a common reference for results, helping to harmonize data from different laboratories and analytical methods. nih.gov The high accuracy of IDMS is essential for establishing definitive target values for external quality assessment schemes and for validating more routine analytical methods.

Table 1: Illustrative Mass Spectrometric Parameters for IDMS Analysis of this compound

This table shows hypothetical mass-to-charge (m/z) values for the native compound and a potential deuterated (D4) internal standard in a tandem mass spectrometry (LC-MS/MS) setup. The precursor ion is the mass of the intact molecule (or an adduct), and the product ion is a specific fragment generated in the mass spectrometer.

| Compound | Isotopic Label | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|---|

| This compound | None (Native) | 435.3 (M-H)⁻ | Specific Fragment Ion | The precursor ion in negative mode after losing a proton. The product ion would be determined via infusion experiments. |

| This compound-D4 | Deuterium (D4) | 439.3 (M-H)⁻ | Specific Fragment Ion (Shifted) | The internal standard has a mass shift of +4 Da, making it distinguishable from the native compound. |

Targeted and Untargeted Metabolomics Platforms in this compound Research

Metabolomics, the comprehensive study of small molecules or metabolites within a biological system, provides a functional readout of cellular physiology that integrates genetic and environmental influences. metabolon.com In the context of this compound research, both untargeted and targeted metabolomics platforms are powerful tools for discovery and quantification.

Untargeted Metabolomics

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to generate a broad metabolic snapshot. nih.gov This hypothesis-generating approach is particularly useful for discovering novel biomarkers or identifying metabolic pathways that are perturbed in a disease state. In studies of bile acid metabolism, untargeted analysis can reveal unexpected changes across a wide range of related compounds.

The typical platform for untargeted metabolomics is high-resolution mass spectrometry, such as liquid chromatography coupled to quadrupole time-of-flight (LC-Q-TOF/MS). nih.gov This technology provides highly accurate mass measurements, which aids in the putative identification of thousands of features. The resulting complex datasets are then analyzed using advanced statistical methods to identify features that differ significantly between experimental groups.

In the context of this compound, an untargeted approach could be instrumental in conditions like Cerebrotendinous Xanthomatosis (CTX). In CTX, a deficiency in the sterol 27-hydroxylase enzyme leads to the accumulation of bile acid precursors. hmdb.ca An untargeted metabolomics study of plasma or urine from CTX patients would likely highlight a significant increase in the ion corresponding to this compound, identifying it as a key metabolite associated with the disease pathophysiology.

Targeted Metabolomics

Following the identification of potential biomarkers from untargeted studies, or when investigating specific metabolic pathways, researchers employ targeted metabolomics. This approach focuses on the precise and accurate quantification of a predefined set of metabolites. nih.gov For this compound, this would involve developing an assay specifically for this compound and other key bile acids.

Targeted platforms, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity. mdpi.com These methods often use techniques like Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect only the specific mass transitions (from precursor ion to product ion) for each target analyte. nih.gov This approach minimizes background noise and allows for reliable quantification even at very low concentrations in complex biological matrices. sciex.com

Commercially available targeted bile acid panels often include the measurement of major primary and secondary bile acids and their conjugates. metabolon.com A custom-developed targeted assay for studying disorders of bile acid synthesis would include this compound to monitor its accumulation or depletion in response to disease progression or therapeutic intervention.

Table 2: Comparison of Untargeted and Targeted Metabolomics in Bile Acid Research

This table summarizes the key differences between the two primary metabolomics strategies used in the study of this compound.

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling, hypothesis generation, biomarker discovery | Accurate quantification of specific metabolites, hypothesis testing, biomarker validation |

| Scope | Broad (hundreds to thousands of metabolites) | Narrow (a few to dozens of predefined metabolites) |

| Primary Technology | LC-Q-TOF/MS, GC-MS | LC-MS/MS (Triple Quadrupole) |

| Quantification | Relative quantification (fold-change) | Absolute or precise relative quantification using internal standards |

| Identification | Putative, based on accurate mass and fragmentation patterns | Definitive, confirmed with authentic reference standards |

| Application for this compound | Discovering its accumulation in metabolic disorders like CTX hmdb.ca | Precisely measuring its concentration in clinical samples mdpi.comnih.gov |

Pathophysiological Implications and Mechanistic Linkages of 5b Cholestane 3a,7a,12a,25 Tetrol

Aberrant Metabolism of 5β-Cholestane-3α,7α,12α,25-tetrol in Disease States

5β-cholestane-3α,7α,12α,25-tetrol is a key intermediate in the synthesis of cholic acid. Its metabolism can be disrupted in certain pathological conditions, leading to its accumulation and contributing to the progression of the disease.

In several cholestatic liver diseases, the normal metabolic pathway of bile acid synthesis is impaired, resulting in elevated levels of 5β-cholestane-3α,7α,12α,25-tetrol. One of the most well-documented examples is Cerebrotendinous Xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the mitochondrial enzyme sterol 27-hydroxylase. hmdb.ca This enzyme is crucial for the oxidation of the side chain of sterol intermediates in bile acid synthesis. hmdb.ca

In CTX patients, the deficiency of sterol 27-hydroxylase leads to a blockage in the bile acid synthesis pathway, resulting in the accumulation of various cholestanol (B8816890) and bile alcohol intermediates, including 5β-cholestane-3α,7α,12α,25-tetrol. hmdb.caresearchgate.net This accumulation is not confined to the liver but is also observed in bile, blood, and urine. hmdb.cahmdb.ca The presence of 5β-cholestane-3α,7α,12α,25-tetrol and its glucuronidated form in these bodily fluids serves as a significant biochemical marker for the diagnosis of CTX. hmdb.ca

The following table summarizes the alterations in 5β-cholestane-3α,7α,12α,25-tetrol levels in a key cholestatic liver disease:

| Disease State | Genetic Defect | Affected Enzyme | Consequence on 5β-Cholestane-3α,7α,12α,25-tetrol |

| Cerebrotendinous Xanthomatosis (CTX) | Mutations in CYP27A1 gene | Sterol 27-hydroxylase (CYP27A1) | Significant accumulation in liver, bile, blood, and urine |

The primary association of 5β-cholestane-3α,7α,12α,25-tetrol with a metabolic disorder is through the lens of CTX. The mechanistic link is direct: the deficiency of sterol 27-hydroxylase prevents the further metabolism of this tetrol, leading to its buildup. hmdb.caresearchgate.net This accumulation underscores the critical role of the 25-hydroxylation pathway in cholic acid biosynthesis, a pathway that is particularly evident in CTX subjects. researchgate.net

In the context of bile acid synthesis, 5β-cholestane-3α,7α,12α,25-tetrol is an intermediate that requires further enzymatic modification to become a mature bile acid. nih.gov The failure to convert this intermediate highlights a specific enzymatic block. While CTX is the most prominent example, other genetic cholestatic liver diseases that disrupt the bile acid synthesis pathway could theoretically lead to alterations in the levels of this compound. nih.gov The core mechanism in these disorders is the toxic buildup of intermediate metabolites, including bile alcohols like 5β-cholestane-3α,7α,12α,25-tetrol, which can contribute to liver damage. nih.gov

Furthermore, in CTX, the major serum bile alcohol is 5β-cholestane-3α,7α,12α,25-tetrol. hmdb.ca It is hypothesized that this compound can be further hydroxylated in the kidneys at the C-23 position to form pentols that are then excreted in the urine. hmdb.ca This suggests a renal mechanism for handling the excess of this bile alcohol intermediate.

Molecular Mechanisms by which 5β-Cholestane-3α,7α,12α,25-tetrol Contributes to Disease Pathogenesis (excluding clinical outcomes)

The pathophysiological effects of 5β-cholestane-3α,7α,12α,25-tetrol are primarily linked to its accumulation in tissues where it is not normally present in high concentrations.

The accumulation of 5β-cholestane-3α,7α,12α,25-tetrol is a central pathogenic factor in CTX. hmdb.caresearchgate.net This buildup signifies a failure in the side-chain oxidation process of bile acid synthesis. The inability to convert 5β-cholestane-3α,7α,12α,25-tetrol into mature bile acids leads to a cascade of events. The accumulated bile alcohols, including this tetrol, are thought to exert cytotoxic effects on various cells and tissues.

Conversely, a deficiency of 5β-cholestane-3α,7α,12α,25-tetrol itself is not typically associated with a specific disease state, as it is an intermediate in a metabolic pathway. Its presence is expected under normal physiological conditions, albeit at low, transient levels. A "deficiency" would imply a block earlier in the cholesterol metabolism pathway or an unusually rapid conversion to downstream products, which are not characteristic features of known metabolic disorders. The pathological consequences are therefore almost exclusively linked to its overabundance.

The molecular mechanisms through which 5β-cholestane-3α,7α,12α,25-tetrol exerts its pathogenic effects are an area of ongoing research. However, some insights can be gleaned from its chemical nature and its role in bile acid metabolism.

The hydroxyl groups on the 5β-cholestane-3α,7α,12α,25-tetrol molecule allow it to interact with various enzymes, including those of the cytochrome P450 family, which are crucial for hydroxylation reactions in bile acid metabolism. The accumulation of this substrate may lead to the saturation of these enzymatic pathways or potentially inhibit other crucial cellular processes.

In the context of bile acid regulation, bile acids themselves are signaling molecules that activate nuclear receptors, most notably the farnesoid X receptor (FXR). FXR plays a pivotal role in maintaining bile acid homeostasis. While direct activation of FXR by 5β-cholestane-3α,7α,12α,25-tetrol is not well-documented, its increased production in CYP27A1 deficiency may contribute to an altered flux of bile acids and bile alcohols, indirectly affecting FXR signaling. hmdb.ca This dysregulation can further exacerbate the disruption of bile acid synthesis and transport. hmdb.ca

At the organelle level, the accumulation of abnormal bile acid intermediates can lead to cellular stress, particularly in the endoplasmic reticulum and mitochondria. thno.org Mitochondrial dysfunction is a known consequence of certain metabolic disorders and can be a source of oxidative stress. thno.org While direct evidence for 5β-cholestane-3α,7α,12α,25-tetrol inducing mitochondrial dysfunction is limited, the broader context of cholestatic liver diseases suggests that the buildup of such intermediates can impair organelle function. nih.gov

Research Gaps, Emerging Areas, and Future Directions for 5b Cholestane 3a,7a,12a,25 Tetrol Research

Unexplored Aspects of 5β-Cholestane-3α,7α,12α,25-tetrol Biosynthesis and Regulation

The biosynthesis of bile acids is a complex, multi-step process involving a cascade of enzymes. nih.gov The classical pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production. nih.gov However, an alternative "acidic" pathway also exists, and it is within this pathway that 5β-cholestane-3α,7α,12α,25-tetrol emerges as a crucial intermediate. researchgate.net The initial steps of this alternative pathway are not fully elucidated, presenting a significant research gap.

A key enzymatic step in the formation of this tetrol is the microsomal 25-hydroxylation of 5β-cholestane-3α,7α,12α-triol. researchgate.net While studies have implicated CYP3A4 in this reaction in humans, the precise regulatory mechanisms governing this step are not well understood. researchgate.net The factors that determine the flux of intermediates through the 25-hydroxylation pathway versus the more conventional 26-hydroxylation pathway remain an area of active investigation. researchgate.net It has been noted that the 25-hydroxylase pathway primarily acts on 12α-hydroxylated compounds. researchgate.net

Future research should focus on:

Identifying and characterizing all the enzymes involved in the upstream and downstream reactions of 5β-cholestane-3α,7α,12α,25-tetrol formation.

Elucidating the transcriptional and post-transcriptional regulation of the enzymes responsible for its synthesis, including the influence of nuclear receptors and feedback mechanisms.

Investigating the crosstalk between the classical and alternative bile acid synthesis pathways and how this influences the production of 5β-cholestane-3α,7α,12α,25-tetrol.

Advanced Methodological Development for 5β-Cholestane-3α,7α,12α,25-tetrol Profiling

Accurate and sensitive quantification of 5β-cholestane-3α,7α,12α,25-tetrol in biological matrices is essential for understanding its physiological roles and its potential as a biomarker. Current analytical methods for sterols and bile acid precursors often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Table 1: Current and Emerging Analytical Techniques for Sterol Analysis

| Analytical Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution and sensitivity, well-established methods. nih.gov | Often requires derivatization to improve volatility, which can be time-consuming. mun.ca |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High throughput, suitable for a wide range of compounds, can be performed without derivatization. nih.gov | Ionization efficiency for sterols can be low with electrospray ionization (ESI); atmospheric pressure chemical ionization (APCI) is often preferred. nih.gov |

| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Provides a non-discriminatory response for sterol purity assessment. lipidmaps.org | Lacks mass information, limiting its use for complex mixtures. lipidmaps.org |

While these techniques have proven valuable, there is a need for further methodological advancements to enhance the profiling of low-abundance intermediates like 5β-cholestane-3α,7α,12α,25-tetrol. This includes the development of more sensitive and specific LC-MS/MS methods, potentially utilizing novel derivatization strategies or advanced ionization sources to improve signal intensity. mun.ca Furthermore, the development of standardized protocols and certified reference materials for 5β-cholestane-3α,7α,12α,25-tetrol would greatly improve inter-laboratory comparability of results.

Theoretical Models and Computational Approaches for Predicting 5β-Cholestane-3α,7α,12α,25-tetrol Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interactions of small molecules with proteins. indexcopernicus.com These approaches can provide valuable insights into the potential biological targets of 5β-cholestane-3α,7α,12α,25-tetrol and help to generate hypotheses for further experimental validation.

Molecular docking studies have been successfully employed to investigate the binding of various bile acids to receptors and transporters. nih.goveuropeanreview.orgresearchgate.net For instance, such studies have helped to identify key pharmacophore features of bile acids necessary for their activity on certain ion channels. nih.gov Applying these computational techniques to 5β-cholestane-3α,7α,12α,25-tetrol could help to:

Predict its binding affinity to known bile acid receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1/TGR5).

Identify potential novel protein targets by screening large protein structure databases.

Understand the structural basis for its interactions with enzymes and transporters involved in its metabolism and transport.

The development of accurate force fields and scoring functions specifically tailored for sterol-protein interactions will be crucial for improving the predictive power of these computational models.

Potential for 5β-Cholestane-3α,7α,12α,25-tetrol as a Biomarker in Mechanistic Research

Alterations in bile acid profiles have been linked to a variety of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. nih.govmdpi.com This has led to growing interest in the use of bile acids as biomarkers for disease diagnosis and prognosis. nih.govwjgnet.com

5β-Cholestane-3α,7α,12α,25-tetrol is a known metabolic intermediate that can accumulate in certain pathological conditions. For example, it is a major serum bile alcohol in cerebrotendinous xanthomatosis (CTX), a rare genetic disorder of bile acid synthesis. researchgate.nethmdb.ca This accumulation suggests that the 25-hydroxylation pathway may become more prominent when the primary bile acid synthesis pathway is impaired.

Future research should explore the potential of 5β-cholestane-3α,7α,12α,25-tetrol as a biomarker in a broader range of contexts. This could involve:

Investigating its levels in patient cohorts with various metabolic and liver diseases to determine if its concentration correlates with disease severity or specific pathological mechanisms.

Using it as a mechanistic probe in preclinical studies to understand the regulation and dysregulation of the alternative bile acid synthesis pathway.

Exploring its utility in combination with other bile acid precursors and metabolites to develop more comprehensive and predictive biomarker panels.

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for the conversion of 5β-Cholestane-3α,7α,12α,25-tetrol to cholic acid?

- Methodological Answer : The compound undergoes microsomal hydroxylation at C-24, C-25, or C-26 positions in the presence of NADPH and O₂, forming pentols (e.g., 5β-cholestane-3α,7α,12α,24β,25-pentol). Soluble enzymes then oxidize these intermediates using NAD⁺ to produce cholic acid. This pathway is studied using liver fractions from normolipidemic subjects or cerebrotendinous xanthomatosis (CTX) patients .

Q. How is 5β-Cholestane-3α,7α,12α,25-tetrol detected and quantified in biological samples?

- Methodological Answer : Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is employed for metabolite profiling, as demonstrated in psoriasis research to identify its role as a metabolic marker. Isotope dilution-mass spectrometry is also used to track its conversion in liver homogenates .

Q. What diseases are associated with dysregulation of 5β-Cholestane-3α,7α,12α,25-tetrol?

- Methodological Answer : Cerebrotendinous xanthomatosis (CTX), a disorder caused by mitochondrial 26-hydroxylase deficiency, leads to its accumulation due to impaired cholic acid synthesis. It is also linked to psoriasis, where network pharmacology identifies it as a central metabolite in inflammatory pathways .

Advanced Research Questions

Q. How can contradictory findings about mitochondrial vs. microsomal pathways in cholic acid synthesis be resolved?

- Methodological Answer : Comparative studies using subcellular fractions (mitochondrial vs. microsomal) with selective inhibitors (e.g., carbon monoxide for microsomal hydroxylases) clarify pathway dominance. In CTX patients, mitochondrial 26-hydroxylase deficiency shifts metabolism toward microsomal 25-hydroxylation, confirmed via isotope tracing and enzyme activity assays .

Q. What experimental design considerations are critical for studying side-chain hydroxylation of 5β-Cholestane-3α,7α,12α,25-tetrol?

- Methodological Answer : Use phenobarbital-induced rat liver microsomes to enhance hydroxylation efficiency, particularly at C-23, C-24, and C-25. Include NADPH as a cofactor and validate results with spectral binding assays using adrenodoxin and cytochrome P450 enzymes .

Q. How can computational approaches elucidate the compound's role in disease mechanisms?

- Methodological Answer : Molecular docking calculates binding affinities between 5β-Cholestane-3α,7α,12α,25-tetrol and target proteins (e.g., TNF-α, COX-2). Network pharmacology constructs metabolite-protein interaction networks to identify its centrality in inflammatory or metabolic pathways .

Q. What methodologies validate its utility as a biomarker in multi-omics studies?

- Methodological Answer : Integrate metabolomics (UPLC-MS) with gut microbiota sequencing to correlate its fecal levels with microbial taxa (e.g., Clostridium leptum). Statistical tools like Spearman correlation analysis and principal component analysis (PCA) highlight its biomarker potential in conditions like late-sleep metabolic dysregulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.